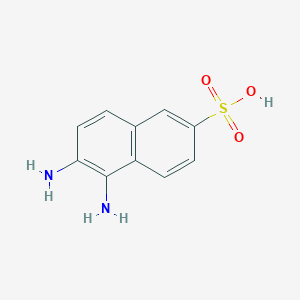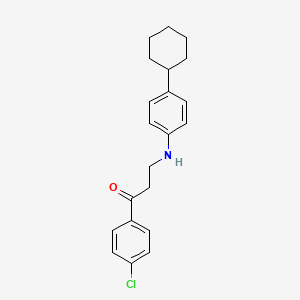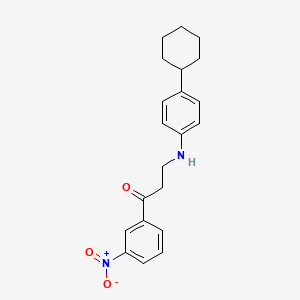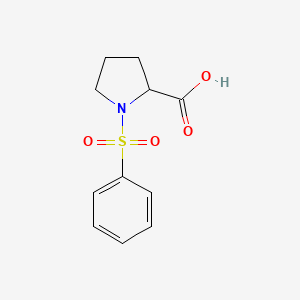
2-氯-3-(3-甲基-1,2,4-恶二唑-5-基)吡啶
描述
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (also known as 2-Cl-MOP or 3-MOP) is a chemical compound belonging to the class of heterocyclic compounds. It is used in a wide variety of scientific research applications, from organic synthesis to drug development. It is also used in various biochemical and physiological experiments, providing valuable information on the function of certain proteins and enzymes.
科学研究应用
合成和化学性质
化合物 2-氯-3-(3-甲基-1,2,4-恶二唑-5-基)吡啶因其结构复杂性和潜在应用而受到关注。Karpina 等人(2019)的一项研究重点关注合成新的乙酰胺,其中包括 1,2,4-恶二唑环,从市售的 2-氯吡啶羧酸开始。该合成涉及多个步骤,包括形成 2-氯-[3-R1-1,2,4-恶二唑-5-基]吡啶、肼解、酯形成和随后的酰胺形成。该方法提供了一种适用于合成多种功能化三唑并[4,3-a]吡啶衍生物的方法 (Karpina 等人,2019).
生物学和药理学活性
一些研究已经研究了与 2-氯-3-(3-甲基-1,2,4-恶二唑-5-基)吡啶相关的化合物的生物学和药理学特性。例如:
抗肿瘤活性:Maftei 等人(2016)合成了新的 1,2,4-恶二唑和三氟甲基吡啶衍生物,其结构与天然产物相关,并评估了它们的抗肿瘤活性。确定了这些化合物的固态结构,并评估了它们的体外抗癌活性,在某些情况下显示出显着的效力 (Maftei 等人,2016).
抗菌活性:Song 等人(2017)专注于 1,3,4-恶二唑硫醚衍生物的合成和抗菌评估。这些化合物对某些细菌表现出显着的抑制作用,并通过蛋白质组学分析探索了它们的作用机制 (Song 等人,2017).
配位化学:Ding 等人(2017)报道了使用位置异构的恶二唑-吡啶配体合成新型配位聚合物,包括 3-(5-甲基-1,3,4-恶二唑-2-基)吡啶 (L1) 和 4-(5-甲基-1,3,4-恶二唑-2-基)吡啶 (L2)。这些聚合物表现出不同的配位模式和性质,例如磁化率和固态发光性质,表明在传感和材料科学中具有潜在应用 (Ding 等人,2017).
作用机制
Target of Action
1,2,4-oxadiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
The broad-spectrum biological activities of 1,2,4-oxadiazole derivatives suggest that they may be influenced by various environmental factors .
生化分析
Biochemical Properties
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various pathogens . It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The interaction between 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine and carbonic anhydrase involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine alters gene expression by upregulating or downregulating specific genes involved in cell survival and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it binds to the active site of carbonic anhydrase, inhibiting its activity and disrupting pH regulation in cells . Additionally, 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine interacts with transcription factors, modulating their activity and altering gene expression patterns . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to inhibit key enzymes and modulate gene expression underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine remains stable under controlled conditions, maintaining its biological activity over extended periods . Exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have demonstrated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of maintaining optimal storage conditions to preserve the compound’s stability and effectiveness .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of pathogens and cancer cells . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits . These findings underscore the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity . The compound’s dosage-dependent effects highlight its potential as a therapeutic agent, provided that appropriate dosing regimens are established .
Metabolic Pathways
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of the compound and its metabolites from the body . The interaction of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with metabolic enzymes underscores its potential impact on metabolic processes and drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound binds to intracellular proteins that regulate its localization and accumulation . Studies have shown that 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine accumulates in specific tissues such as the liver and kidneys, where it exerts its biological effects . The compound’s transport and distribution patterns are critical for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a crucial role in its activity and function . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, the compound accumulates in the mitochondria, affecting mitochondrial function and inducing apoptosis . The subcellular localization of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is essential for understanding its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFDPZCKEBEAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227436 | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-56-4 | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(3,5-dichloroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038645.png)


![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)




![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)
![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

